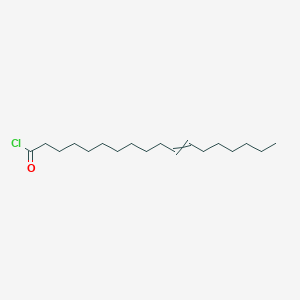

Octadec-11-enoyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: Octadec-11-enoyl Chloride can be synthesized through the reaction of oleic acid with thionyl chloride. The reaction typically involves the following steps:

Oleic Acid Conversion: Oleic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Purification: The resulting product is then purified through distillation to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to achieve the desired product quality.

Types of Reactions:

Substitution Reactions: this compound undergoes substitution reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Hydrolysis: The compound can be hydrolyzed in the presence of water to yield the corresponding carboxylic acid and hydrochloric acid.

Addition Reactions: It can participate in addition reactions with various reagents to form different derivatives.

Common Reagents and Conditions:

Alcohols and Amines: Used in substitution reactions to form esters and amides.

Water: Used in hydrolysis reactions.

Catalysts: May be used to enhance reaction rates and selectivity.

Major Products Formed:

Esters: Formed from reactions with alcohols.

Amides: Formed from reactions with amines.

Carboxylic Acid: Formed from hydrolysis reactions.

科学的研究の応用

Chemistry

Octadec-11-enoyl chloride serves as an intermediate in the synthesis of complex organic molecules , including surfactants and polymers. Its unique structure allows it to participate in various chemical reactions such as:

- Substitution Reactions : Reacts with alcohols to form esters and with amines to form amides.

- Hydrolysis : Undergoes hydrolysis to yield carboxylic acids and hydrochloric acid.

- Addition Reactions : Can react with various reagents to produce different derivatives.

Biology

In biological research, this compound has been studied for its potential interactions with biomolecules:

- Surfactant Formation : It forms surfactants that lower surface tension, facilitating the mixing of hydrophobic and hydrophilic substances. This property is crucial in drug formulation and delivery systems.

- Cellular Interactions : Similar compounds have shown effects on cellular processes, including membrane permeability and lipid metabolism.

Medicine

The compound is being investigated for its therapeutic potential:

- Drug Synthesis : It acts as a precursor in the synthesis of lipid-based drug delivery systems, enhancing bioavailability.

- Antimicrobial Activity : Research indicates that fatty acyl chlorides like this compound exhibit antimicrobial properties by disrupting bacterial cell membranes.

Industrial Applications

This compound finds extensive use in industrial applications:

- Surfactant Production : Utilized in the formulation of specialty chemicals that require surfactant properties for emulsification and dispersion.

- Coatings and Adhesives : Employed in the production of coatings that require specific chemical reactivity due to its unique double bond position.

Case Study 1: Lipid-Based Drug Carriers

A study demonstrated that this compound enhances the solubility of specific drugs by forming lipid-based carriers, significantly improving their bioavailability in pharmacological applications .

Case Study 2: Antimicrobial Efficacy

In comparative studies, this compound displayed significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

作用機序

The mechanism of action of Octadec-11-enoyl Chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form various derivatives, which can then interact with biological targets or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .

類似化合物との比較

Oleoyl Chloride: Similar in structure but differs in the position of the double bond.

Elaidoyl Chloride: The trans isomer of oleoyl chloride.

Stearoyl Chloride: Lacks the double bond present in Octadec-11-enoyl Chloride.

Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity is required .

生物活性

Octadec-11-enoyl chloride, also known as oleoyl chloride, is a fatty acid derivative with significant biological and chemical applications. This compound is characterized by a long-chain unsaturated fatty acid structure, which imparts unique properties that are being explored for various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound has the chemical formula C18H33ClO and is classified as an acyl chloride. It is primarily used as an intermediate in organic synthesis and has been studied for its interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C18H33ClO |

| Molecular Weight | 316.91 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Its mechanism of action can be summarized as follows:

- Surfactant Formation : When reacted with other compounds, this compound forms surfactants that can reduce surface tension in biological systems, facilitating the mixing of hydrophobic and hydrophilic substances.

- Cellular Interaction : Similar compounds have been shown to affect cellular processes such as membrane permeability and signaling pathways. For example, oleoyl chloride has been implicated in altering lipid bilayer properties, potentially leading to increased permeability in cell membranes .

1. Antimicrobial Activity

Research indicates that fatty acyl chlorides exhibit antimicrobial properties. This compound has been studied for its potential to inhibit the growth of various bacterial strains. The specific mechanism involves disruption of bacterial cell membranes due to its surfactant properties, leading to cell lysis .

2. Effects on Lipid Metabolism

This compound may influence lipid metabolism by acting as a substrate for various enzymatic reactions involved in fatty acid metabolism. Its unsaturated structure allows it to participate in reactions that modify lipid profiles within cells .

3. Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic effects, particularly in drug synthesis and formulation. Its ability to modify lipid structures makes it a candidate for developing new drug delivery systems or therapeutic agents targeting metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Lipid Interaction : A study demonstrated that oleoyl chloride enhances the solubility of certain drugs by forming lipid-based carriers, improving bioavailability in pharmacological applications .

- Antimicrobial Efficacy : In a comparative study, this compound was shown to possess significant antimicrobial activity against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents .

特性

CAS番号 |

95548-26-8 |

|---|---|

分子式 |

C18H33ClO |

分子量 |

300.9 g/mol |

IUPAC名 |

(E)-octadec-11-enoyl chloride |

InChI |

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3/b8-7+ |

InChIキー |

WYUXJEJFKYBBMZ-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCC(=O)Cl |

異性体SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)Cl |

正規SMILES |

CCCCCCC=CCCCCCCCCCC(=O)Cl |

ピクトグラム |

Corrosive |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。